2R,4R-Sacubitril

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

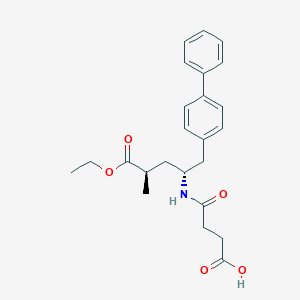

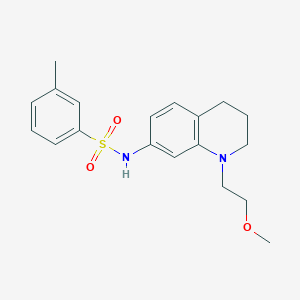

2R,4R-Sacubitril is an impurity of Sacubitril . Sacubitril is approved by the Food and Drug Administration for use in combination with valsartan for the treatment of patients with heart failure .

Synthesis Analysis

The synthesis of an advanced sacubitril precursor involves a three-step setup in continuous flow. The key transformation of this cascade is a Suzuki-Miyaura coupling facilitated by a heterogeneous palladium catalyst . The subsequent steps for the synthesis of the target molecule involve Boc-deprotection as well as N-succinylation .Molecular Structure Analysis

The molecular formula of 2R,4R-Sacubitril is C24H29NO5 . The chemical name is 4-(((2R,4R)-1-([1,1’-Biphenyl]-4-yl)-5-ethoxy-4-methyl-5-oxopentan-2-yl)amino)-4-oxobutanoic acid .Chemical Reactions Analysis

The key transformation in the synthesis of an advanced sacubitril precursor is a Suzuki-Miyaura coupling facilitated by a heterogeneous palladium catalyst . The subsequent steps involve Boc-deprotection as well as N-succinylation .Physical And Chemical Properties Analysis

The molecular weight of 2R,4R-Sacubitril is 411.49 . It appears as an oil that is colorless to light yellow .Wissenschaftliche Forschungsanwendungen

Treatment of Heart Failure

Sacubitril is a crucial and active pharmaceutical ingredient mainly used for the treatment of heart failure, often in combination with valsartan . This combination in a single crystalline supramolecular complex is composed of two molecular moieties .

Antibacterial Applications

Sacubitril derivatives have shown potential as lead compounds for antibacterial activities. The molecular docking in silico studies of sacubitril derivatives were performed against the enzyme – receptor target oxidoreductase enzyme nicotinamide adenine dinucleotide phosphate (NADPH) using AutoDock Tools .

Antifungal Applications

Certain sacubitril derivatives, such as those with acceptor groups, exhibit anti-fungal activities .

Antitubercular (TB) Activities

Sacubitril derivatives with donor groups have shown anti-TB activity. Moreover, cytotoxicity determination of lead compounds on normal human RAW 264.7 cells illustrated that these compounds are non-toxic to human cells and could be potential candidates as new anti-TB drugs .

Use in Ion-Exchange Chromatography

Sacubitril can be used for instrument calibration in ion-exchange chromatography (IC) applications, which can be applied toward environmental or food analysis and quality control .

Synthesis of New Sacubitril Derivatives

New sacubitril derivatives have been synthesized for various applications, including antibacterial, antifungal, and antitubercular activities .

Wirkmechanismus

Target of Action

The primary target of 2R,4R-Sacubitril is an enzyme known as neprilysin . Neprilysin is a neutral endopeptidase that typically cleaves natriuretic peptides such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and c-type natriuretic peptide (CNP) .

Mode of Action

2R,4R-Sacubitril is a prodrug that is activated to sacubitrilat (LBQ657) by de-ethylation via esterases . Sacubitrilat inhibits neprilysin, preventing the breakdown of natriuretic peptides . This leads to increased concentrations of these peptides, which are released under atrial and ventricle stress, activating downstream receptors leading to vasodilation, natriuresis, and diuresis .

Biochemical Pathways

The inhibition of neprilysin by 2R,4R-Sacubitril leads to the modulation of several biochemical pathways. It attenuates cardiac fibrosis by inhibiting the TGF-β1/Smad3 and Wnt/β-catenin signaling pathways . It may also modulate the phosphatidylinositol 3-kinase/protein kinase B/glycogen synthase kinase-3β (PI3K/Akt/GSK-3β) pathway .

Pharmacokinetics

As a prodrug, 2r,4r-sacubitril is metabolized into its active form, sacubitrilat, which then exerts its therapeutic effects .

Result of Action

The molecular and cellular effects of 2R,4R-Sacubitril’s action primarily involve the modulation of cardiac remodeling, a cellular and molecular process that occurs during the development of heart failure . By inhibiting neprilysin and increasing the concentration of natriuretic peptides, 2R,4R-Sacubitril promotes vasodilation, natriuresis, and diuresis, which can alleviate symptoms of heart failure .

Eigenschaften

IUPAC Name |

4-[[(2R,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO5/c1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19/h4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28)/t17-,21-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYNXFZCZUAOOQC-DYESRHJHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C)C[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2R,4R-Sacubitril | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzo[e][1,3]benzothiazol-2-yl-2-phenylquinoline-4-carboxamide](/img/structure/B2589697.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-2-ylmethyl)piperidine-2-carboxamide](/img/structure/B2589699.png)

![2-Imidazo[1,2-a]pyridin-8-ylethanamine](/img/structure/B2589701.png)

![4-[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy]-3-methoxybenzaldehyde](/img/structure/B2589706.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2589712.png)

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2589713.png)

![3,4-difluoro-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline](/img/structure/B2589714.png)